4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride
Description
Properties
IUPAC Name |
5-(aminomethyl)-3,4-dimethyl-1H-pyridazin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-4-5(2)9-10-7(11)6(4)3-8;/h3,8H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFMYSVGVWQBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN=C1C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step A: Formation of Benzophenone Glycine Imine Derivative (BPGI)
- React benzophenone with glycine ethyl ester hydrochloride in the presence of a trialkylamine base such as N,N-diisopropyl N-ethylamine.
- Use toluene as solvent and reflux at 110-115°C.
- Water formed during the reaction is removed azeotropically using a Dean-Stark apparatus.
- Reaction monitored by liquid chromatography to completion.
Step B: Coupling with Pyridine Derivative (Py-z)
- React BPGI with a pyridine derivative bearing a leaving group (preferably chlorine) at the 4-position.
- Use a dry inorganic base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
- Employ a phase transfer catalyst like tetraethylammonium bromide (NEt4Br).
- Use an aprotic polar solvent such as propionitrile.
- Conduct reaction under anhydrous conditions to ensure high coupling efficiency.
Step C: Hydrochloride Salt Formation
- Add aqueous hydrochloric acid to the pyridine glycine imine solution at 20-25°C.
- Maintain HCl to pyridine glycine imine molar ratio between 1:1 and 5:1.
- This step converts the intermediate to the pyridine glycine ester hydrochloride derivative.
Step D: Hydrolysis to Final Product
- Heat the hydrochloride derivative under reflux in water.
- This hydrolyzes the ester to yield the target aminomethyl pyridazinone hydrochloride.
- Purify by standard techniques such as crystallization.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| A | Benzophenone, Glycine ethyl ester HCl, N,N-diisopropyl N-ethylamine | 110-115°C reflux | Toluene | Water removal by Dean-Stark |
| B | BPGI, Pyridine derivative (Cl leaving group), K2CO3/NaH, NEt4Br catalyst | Ambient to 25°C | Propionitrile | Dry conditions essential |
| C | Addition of HCl (aqueous) | 20-25°C | Aqueous | HCl:PyGI molar ratio 1-5 |
| D | Hydrolysis | Reflux in water | Water | Final conversion to hydrochloride salt |
Purification and Recycling
- After Step A, the reaction mixture is cooled and washed with water to remove trialkylamine hydrochloride salts.
- The organic phase containing BPGI and excess benzophenone is dried by azeotropic distillation.
- Unreacted bases are recovered by aqueous sodium hydroxide treatment for reuse.
- Final product is isolated by crystallization from aqueous media.
Comparative Notes on Alternative Methods
While the above method is well-suited for industrial scale and provides high purity and yield, alternative approaches such as direct reductive amination or use of different protecting groups on the amino functionality have been reported but often suffer from lower yields or more complex purification.
Research Findings and Industrial Relevance
- The described method allows for control over substitution patterns and avoids harsh conditions that might degrade sensitive pyridazinone rings.
- Use of phase transfer catalysts and aprotic solvents enhances reaction rates and selectivity.
- The process is scalable and allows recycling of reagents and solvents, making it economically and environmentally favorable.
Summary Table of Key Parameters
| Parameter | Recommended Value | Effect on Process |
|---|---|---|
| Trialkylamine base | N,N-diisopropyl N-ethylamine | Efficient imine formation |
| Dry inorganic base | K2CO3 or NaH | Promotes nucleophilic substitution |
| Phase transfer catalyst | NEt4Br | Enhances coupling efficiency |
| Solvent | Propionitrile (aprotic polar) | Ensures solubility and reaction rate |
| Temperature (Step C) | 20-25°C | Optimal for salt formation |
| HCl:PyGI molar ratio | 1 to 5 | Controls salt conversion completeness |
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Studies have shown that 4-(aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that modifications to the pyridazine structure enhanced its antibacterial efficacy against resistant strains .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction . Further research is needed to elucidate these mechanisms and evaluate the compound's effectiveness in clinical settings.
3. Neuroprotective Effects
Recent findings have highlighted the neuroprotective properties of pyridazine derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Agrochemical Studies
1. Herbicide Safeners
In agrochemical applications, this compound has been studied as a herbicide safener. It enhances the tolerance of crops to herbicides by mitigating phytotoxicity while allowing effective weed control . The compound's mechanism involves enhancing the detoxification processes within plants.
2. Plant Growth Regulators
The compound has also been explored as a plant growth regulator. Its application has resulted in improved growth rates and yields in various crops, indicating its potential role in sustainable agriculture practices .
Materials Science Applications
1. Corrosion Inhibition
Recent studies have evaluated the use of this compound as a corrosion inhibitor for metals in acidic environments. Electrochemical tests revealed that the compound exhibits significant inhibition efficiency against corrosion of carbon steel in hydrochloric acid solutions . The protective mechanism is attributed to the formation of a passive layer on the metal surface.
2. Synthesis of Functional Materials
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new materials with tailored properties for applications in electronics and photonics . Researchers are exploring its use in creating conductive polymers and organic light-emitting diodes (OLEDs).
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, potentially inhibiting their activity. The pyridazine ring can also participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Pyridoxamine Dihydrochloride (4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride)
- Molecular Formula : C₈H₁₄Cl₂N₂O₂
- Molar Mass : 241.11 g/mol
- CAS : 524-36-7
- Core Structure : Pyridine ring (six-membered, one nitrogen atom).
- Substituents: Aminomethyl (position 4), hydroxymethyl (position 5), methyl (position 2), and hydroxyl (position 3) .
- Applications : A vitamin B6 analog used in biochemical studies, particularly in research on glycation and diabetes complications.
- Key Differences : Unlike the pyridazine-based target compound, pyridoxamine’s pyridine core alters electronic properties and hydrogen-bonding capacity. The hydroxymethyl group (vs. dimethyl in the target compound) may influence solubility and metabolic interactions .
[4-(Aminomethyl)-3-fluorophenyl]methanol Hydrochloride
- Molecular Formula: C₈H₁₀ClFNO
- Molar Mass : 191.6 g/mol
- CAS : 2694735-41-4
- Substituents: Aminomethyl (position 4), fluorine (position 3), and methanol (position 1) .
- The fluorine substituent introduces electronegativity, which is absent in the target compound .
Data Table: Comparative Overview
Research Findings and Implications
- This could influence pharmacokinetic properties like absorption and metabolism.
- Substituent Effects : The 5,6-dimethyl groups may sterically hinder interactions with biological targets, contrasting with pyridoxamine’s hydroxymethyl group, which participates in enzymatic processes .
- Applications: While pyridoxamine is established in biochemical research, the target compound’s applications remain speculative without further data.
Biological Activity
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride is a compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological effects, and potential applications based on available research findings.
Chemical Structure and Synthesis
The compound belongs to the pyridazine family and is characterized by an aminomethyl group attached to a dimethyl-substituted pyridazine ring. The synthesis of this compound typically involves standard organic reactions, including amination and methylation processes.
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Properties : Preliminary studies suggest that this compound may have the ability to scavenge free radicals, thus contributing to its protective effects against oxidative stress.
- Cholinesterase Inhibition : Similar compounds in the pyridazine class have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition can have implications in treating neurodegenerative diseases such as Alzheimer's.
- Anti-Corrosion Activity : Some studies have explored the use of pyridazine derivatives as corrosion inhibitors in acidic environments, demonstrating their potential industrial applications .
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated several pyridazine derivatives for their antioxidant capabilities. The results indicated that certain structural modifications significantly enhanced their free radical scavenging activities, suggesting a promising avenue for further exploration of this compound in this context .
Cholinesterase Inhibition
In an investigation focused on cholinesterase inhibitors, researchers found that derivatives similar to this compound demonstrated significant inhibition of AChE activity. The study highlighted the structure-activity relationship (SAR) that could be utilized to optimize the efficacy of these compounds for therapeutic use in cognitive disorders .
Corrosion Inhibition Studies
Electrochemical studies assessing the efficacy of various pyridazine derivatives as corrosion inhibitors revealed that this compound exhibited notable performance in reducing corrosion rates of carbon steel in acidic media. The maximum inhibition efficiency was reported at concentrations ranging from to M .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the purity and stability of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol hydrochloride in experimental settings?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Validate with a calibration curve using a certified reference standard (if available). Compare retention times and peak areas to identify impurities .
- Stability Assessment : Conduct accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity (e.g., 60% RH). Monitor degradation via LC-MS to identify breakdown products. For solid-state stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect phase transitions or decomposition .
Q. How should researchers safely handle and store this compound to minimize degradation?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be included to control humidity .
- Handling : Use gloveboxes or fume hoods with HEPA filters. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
Q. What are the initial steps for synthesizing this compound in a lab setting?
- Methodological Answer :
- Route Selection : Start with a pyridazine core; introduce aminomethyl and methyl groups via nucleophilic substitution or reductive amination. For example, react 5,6-dimethylpyridazin-3-ol with chloroacetonitrile under basic conditions, followed by catalytic hydrogenation to reduce the nitrile to an amine .
- Acidification : Treat the free base with concentrated HCl in ethanol to form the hydrochloride salt. Confirm salt formation via FT-IR (N-H stretching at ~2500 cm⁻¹) and elemental analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
- Methodological Answer :
- Parameter Optimization : Use design-of-experiments (DoE) to test variables like reaction temperature (60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation). Monitor intermediates via in situ NMR .
- Workup Refinement : Employ liquid-liquid extraction with dichloromethane/water (pH-adjusted) to isolate the product. For scale-up, consider continuous-flow reactors to enhance mixing and heat transfer .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer :
- Variable Condition NMR : Acquire ¹H and ¹³C NMR spectra in deuterated DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts. Use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the aminomethyl and methyl groups .
- Computational Validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to confirm assignments .
Q. What strategies are effective for studying the impact of substituent positions (e.g., 5,6-dimethyl groups) on biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with single methyl deletions or positional isomers (e.g., 4,5-dimethyl). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants, logP) .
- Molecular Docking : Use X-ray crystallography or homology models of target proteins (e.g., kinases) to simulate binding interactions. Focus on hydrophobic pockets accommodating methyl groups .
Q. How can degradation pathways be elucidated under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Analyze degradation products via high-resolution LC-MS/MS and propose pathways (e.g., deamination, ring-opening) .
- Metabolic Stability : Use liver microsome assays (human or rodent) with NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation) using UPLC-QTOF .
Q. What experimental approaches address solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO-water mixtures (≤5% DMSO) or cyclodextrin complexes. Measure solubility via shake-flask method with UV-Vis quantification .
- Prodrug Design : Synthesize ester or phosphate prodrugs to enhance aqueous solubility. Evaluate hydrolysis rates in buffer and plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
